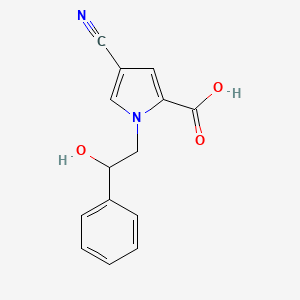
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is a chemical compound with the molecular formula C14H31O8P. It is known for its unique structure, which includes multiple ether linkages and a phosphate group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate typically involves the reaction of tetraethylene glycol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and tetraethylene glycol.
Esterification: It can react with alcohols to form esters, which are useful in various applications.
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Phosphoric acid and tetraethylene glycol.
Esterification: Various esters depending on the alcohol used.
Oxidation: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: In studies involving cell membrane interactions and as a component in certain biochemical assays.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and cell membranes. The phosphate group can form strong interactions with positively charged sites on proteins and other biomolecules, while the ether linkages provide flexibility and solubility in various solvents. These interactions can modulate the activity of enzymes and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol: A related compound with similar ether linkages but without the phosphate group.
Phosphoric acid esters: Compounds with similar phosphate groups but different organic moieties.
Uniqueness
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is unique due to its combination of multiple ether linkages and a phosphate group, which imparts distinctive chemical properties and reactivity. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Eigenschaften
CAS-Nummer |
63217-12-9 |
|---|---|
Molekularformel |
C14H31O8P |
Molekulargewicht |
358.36 g/mol |
IUPAC-Name |
2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O8P/c1-2-3-4-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22-23(15,16)17/h2-14H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
ZCJFTNUEUAISRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCOCCOCCOCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
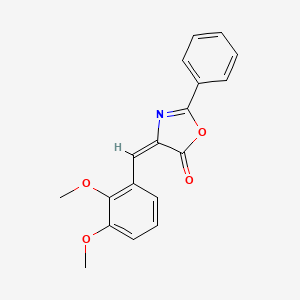
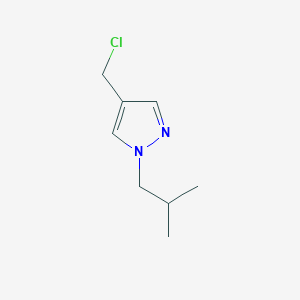

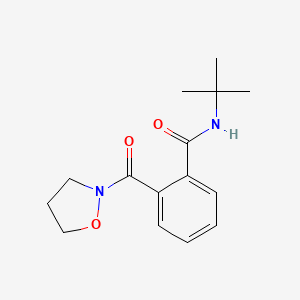
![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
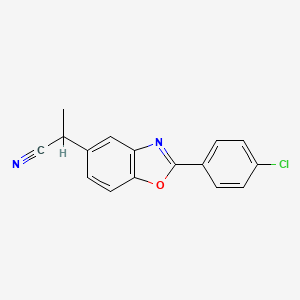
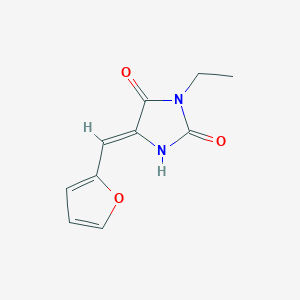
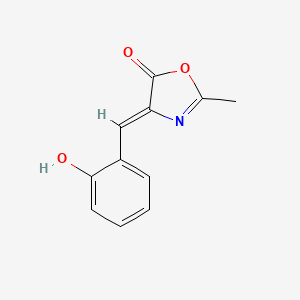
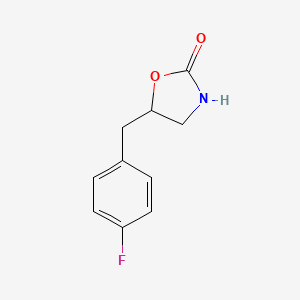
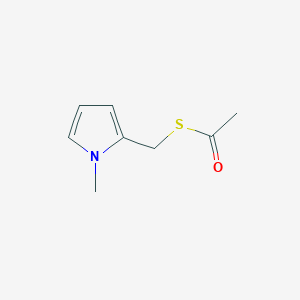
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
